molecular formula C11H8ClN3 B1628993 6-Chloro-9h-pyrido[3,4-b]indol-8-amine CAS No. 361202-25-7

6-Chloro-9h-pyrido[3,4-b]indol-8-amine

Cat. No.: B1628993
CAS No.: 361202-25-7
M. Wt: 217.65 g/mol
InChI Key: HHZQETZZACUFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9h-pyrido[3,4-b]indol-8-amine is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9h-pyrido[3,4-b]indol-8-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by chlorination and amination steps. For instance, the Fischer indole synthesis can be employed to construct the indole ring, using phenylhydrazine and a suitable ketone under acidic conditions . Subsequent chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The final amination step often involves the use of ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9h-pyrido[3,4-b]indol-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

6-Chloro-9h-pyrido[3,4-b]indol-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism by which 6-Chloro-9h-pyrido[3,4-b]indol-8-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The chlorine and amine groups play crucial roles in binding to these targets, affecting pathways such as signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-9h-pyrido[3,4-b]indol-8-amine: Similar structure but with a bromine atom instead of chlorine.

    9h-Pyrido[3,4-b]indol-8-amine: Lacks the halogen substitution, affecting its reactivity and biological activity.

    6-Chloro-1h-indole-3-carboxamide: Another indole derivative with different substitution patterns and applications.

Uniqueness

6-Chloro-9h-pyrido[3,4-b]indol-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research domains.

Properties

IUPAC Name

6-chloro-9H-pyrido[3,4-b]indol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-6-3-8-7-1-2-14-5-10(7)15-11(8)9(13)4-6/h1-5,15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZQETZZACUFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C3=C(N2)C(=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612729
Record name 6-Chloro-9H-beta-carbolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361202-25-7
Record name 6-Chloro-9H-beta-carbolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Reactant of Route 3
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Reactant of Route 5
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Reactant of Route 6
6-Chloro-9h-pyrido[3,4-b]indol-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.